2-Methoxycarbonyl-3-methylphenylboronic acid
CAS No.: 1256355-42-6
Cat. No.: VC0060170
Molecular Formula: C9H11BO4
Molecular Weight: 193.993
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256355-42-6 |
|---|---|
| Molecular Formula | C9H11BO4 |
| Molecular Weight | 193.993 |
| IUPAC Name | (2-methoxycarbonyl-3-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 |
| Standard InChI Key | UPTAZWVTOISYED-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O |
Introduction
Chemical and Physical Properties
2-Methoxycarbonyl-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C9H11BO4 and a molecular weight of 193.993 g/mol. This compound is characterized by a phenyl ring substituted with a methoxycarbonyl group at position 2, a methyl group at position 3, and a boronic acid group (B(OH)2). It is registered with CAS number 1256355-42-6 .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H11BO4 | |
| Molecular Weight | 193.993 g/mol | |
| CAS Number | 1256355-42-6 | |
| Physical State | Solid | |
| Storage Recommendation | Room temperature |
The compound contains both a methyl ester group and a boronic acid functional group, giving it unique reactivity profiles that make it valuable in organic synthesis. The boronic acid group consists of a boron atom bonded to two hydroxyl groups, which can participate in various reactions, particularly those involving the formation of carbon-carbon bonds.
Applications in Organic Synthesis
The primary application of 2-Methoxycarbonyl-3-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base, resulting in the formation of carbon-carbon bonds.
The Suzuki-Miyaura reaction conditions typically involve:
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A solvent system such as DME/H2O
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A base like K2CO3
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A palladium catalyst such as Pd(dppf)Cl2
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Controlled temperature conditions
This reaction is particularly valuable for constructing complex molecular structures in pharmaceutical research, materials science, and fine chemical synthesis. The methoxycarbonyl group at position 2 and the methyl group at position 3 on the phenyl ring introduce specific electronic and steric effects that can influence the reactivity and selectivity of the coupling reaction.
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